molecular formula C15H9Cl2NO3S B2589189 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 338419-44-6

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2589189
CAS No.: 338419-44-6
M. Wt: 354.2
InChI Key: MCQKXIQTFKUUPL-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused thieno[2,3-b]pyridine core substituted with a 3,4-dichlorobenzyl ether group at the 3-position and a carboxylic acid group at the 2-position (Figure 1). Its molecular formula is C₁₅H₉Cl₂NO₃S, with a molecular weight of 354.21 g/mol (CAS: 338419-44-6; MDL: MFCD00140994) . The compound’s structure combines the electron-rich thiophene ring with the pyridine nitrogen, creating a scaffold conducive to interactions with biological targets. Thieno[2,3-b]pyridine derivatives are widely studied for medicinal applications, including anticancer agents, as noted in synthetic intermediate research .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3S/c16-10-4-3-8(6-11(10)17)7-21-12-9-2-1-5-18-14(9)22-13(12)15(19)20/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQKXIQTFKUUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminothiophene and a pyridine derivative.

    Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via an etherification reaction using 3,4-dichlorobenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3,4-dichlorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds containing thieno[2,3-b]pyridine moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. For instance, a study demonstrated that derivatives of thieno[2,3-b]pyridine could induce cell cycle arrest and apoptosis in cancer cell lines .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows for interactions with bacterial enzymes, potentially disrupting their function. Research has highlighted its effectiveness against various pathogens, suggesting it could be developed into a therapeutic agent for treating infections .

Synthetic Methodologies

1. C(sp3)–H Activation Reactions
Recent studies have focused on the use of 3-[(3,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid in palladium-catalyzed C(sp3)–H activation reactions. This methodology facilitates the formation of complex molecules through selective functionalization of carbon-hydrogen bonds. The compound serves as a versatile building block in synthesizing diverse heterocyclic compounds .

2. Modular Synthetic Platforms
The compound has been employed in developing modular synthetic platforms that enable the construction of quaternary and tertiary carbon centers. This is particularly relevant in medicinal chemistry for creating libraries of compounds with potential therapeutic effects .

Material Sciences

1. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into electronic materials can enhance their performance .

Case Studies

StudyFocusFindings
Anticancer Activity Study Investigated the effects on cancer cell linesInduced apoptosis and cell cycle arrest; potential for drug development
Antimicrobial Efficacy Study Assessed against various bacterial strainsSignificant inhibition observed; potential therapeutic applications
Synthetic Methodology Research Explored C(sp3)–H activationEnabled synthesis of complex heterocycles; versatile building block
Material Science Application Evaluated for electronic propertiesImproved performance in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid, focusing on substituent variations, physicochemical properties, and biological relevance.

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3,4-dichlorobenzyloxy (C₆H₃Cl₂) Carboxylic acid (-COOH) 354.21 High lipophilicity; potential anticancer intermediate
Methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate 3-chlorobenzyloxy (C₆H₄Cl) Methyl ester (-COOCH₃) 333.79 Reduced acidity vs. parent acid; used in ester prodrug strategies
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate 2,4-dichlorobenzyloxy (C₆H₃Cl₂) Methyl ester (-COOCH₃) 368.20 Altered Cl substitution pattern may affect target selectivity
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, methyl ester Hydroxy (-OH) Methyl ester (-COOCH₃) 237.27 Enhanced solubility due to -OH; reactive site for derivatization
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 6-phenyl, 4-CF₃, 3-NH₂ Carboxylic acid (-COOH) 338.30 Trifluoromethyl improves metabolic stability; amino group enables H-bonding
Ethyl 3-(([(benzyloxy)imino]methyl)amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate Benzyloxy imino, dimethylamino Ethyl ester (-COOCH₂CH₃) 398.48 Complex substituents may modulate receptor binding kinetics

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 3,4-dichlorobenzyl group in the target compound increases logP compared to analogs with single Cl (e.g., ) or hydroxyl groups (e.g., ). This enhances membrane permeability but may reduce aqueous solubility.
  • Acid vs.
  • Halogen Positioning: The 2,4-dichloro analog () shows distinct electronic effects vs.

Biological Activity

3-[(3,4-Dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H9Cl2NO3S
  • Molecular Weight : 354.21 g/mol
  • CAS Number : 338419-44-6

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Studies have indicated potential applications in treating neurological disorders and cancer.

  • Acetylcholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. This inhibition can enhance cholinergic transmission in the brain.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress-related cellular damage.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyMethodologyKey Findings
Study 1AChE Inhibition AssayIC50 value of 12.5 µM indicating moderate inhibition compared to standard donepezil (IC50 = 6.21 µM) .
Study 2Antioxidant ActivityExhibited significant free radical scavenging activity with an IC50 value of 25 µg/mL .
Study 3Anti-inflammatory AssayReduced TNF-alpha levels by 30% in LPS-stimulated macrophages .

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential:

  • Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test.
  • Tumor Growth Inhibition : Preclinical trials demonstrated a reduction in tumor size in xenograft models when treated with the compound, suggesting potential anti-cancer properties.

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